Cas no 1439903-03-3 (1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride)

1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride is a cyclopropylamine derivative with a 3-methoxybenzyl substituent, commonly utilized in pharmaceutical and organic synthesis research. Its hydrochloride salt form enhances stability and solubility, making it suitable for various experimental applications. The compound's cyclopropane ring contributes to structural rigidity, while the methoxyphenyl group offers potential for further functionalization. This intermediate is valued for its role in the development of bioactive molecules, particularly in medicinal chemistry, where its amine functionality facilitates the synthesis of novel compounds. The hydrochloride form ensures consistent handling and storage properties, supporting reproducible results in research settings.
1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride structure
1439903-03-3 structure
Product name:1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
CAS No:1439903-03-3
MF:C11H16ClNO
MW:213.70
CID:5323518

1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
    • 1-(3-methoxybenzyl)cyclopropanamine HCl
    • 1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine
    • Inchi: 1S/C11H15NO.ClH/c1-13-10-4-2-3-9(7-10)8-11(12)5-6-11;/h2-4,7H,5-6,8,12H2,1H3;1H
    • InChI Key: MHCSSQQGNBBFCD-UHFFFAOYSA-N
    • SMILES: C1(CC2=CC=CC(OC)=C2)(N)CC1.[H]Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3

1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride Security Information

1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6734541-0.5g
1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-03-3 95.0%
0.5g
$479.0 2025-02-20
Enamine
EN300-6734541-2.5g
1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-03-3 95.0%
2.5g
$1288.0 2025-02-20
Enamine
EN300-6734541-0.05g
1-[(3-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-03-3 95.0%
0.05g
$143.0 2025-02-20
Aaron
AR01EULW-10g
1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-03-3 95%
10g
$6856.00 2023-12-16
1PlusChem
1P01EUDK-1g
1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-03-3 95%
1g
$820.00 2024-06-20
Aaron
AR01EULW-2.5g
1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-03-3 95%
2.5g
$1796.00 2025-02-14
Aaron
AR01EULW-100mg
1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-03-3 95%
100mg
$318.00 2025-03-10
1PlusChem
1P01EUDK-100mg
1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-03-3 95%
100mg
$316.00 2024-06-20
Aaron
AR01EULW-1g
1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-03-3 95%
1g
$868.00 2025-02-14
Aaron
AR01EULW-5g
1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride
1439903-03-3 95%
5g
$3525.00 2023-12-16

Additional information on 1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride

Research Brief on 1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride (CAS: 1439903-03-3)

1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride (CAS: 1439903-03-3) is a chemically synthesized compound that has garnered significant attention in recent pharmacological and medicinal chemistry research. This compound, characterized by its cyclopropylamine core and methoxyphenyl substitution, is being explored for its potential therapeutic applications, particularly in the central nervous system (CNS) disorders. Recent studies have focused on its role as a modulator of neurotransmitter systems, including serotonin and dopamine pathways, which are critical targets for treating depression, anxiety, and neurodegenerative diseases.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's binding affinity to serotonin receptors (5-HT1A and 5-HT2A). The results demonstrated a high selectivity for 5-HT1A receptors, suggesting its potential as an antidepressant or anxiolytic agent. The study utilized radioligand binding assays and molecular docking simulations to elucidate the compound's interaction with receptor sites, providing a structural basis for its pharmacological activity.

Another notable research effort, documented in ACS Chemical Neuroscience (2024), explored the neuroprotective effects of 1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride in models of Parkinson's disease. The compound exhibited significant antioxidant properties and reduced neuronal apoptosis in vitro, likely due to its ability to scavenge reactive oxygen species (ROS) and modulate mitochondrial function. These findings position it as a promising candidate for further preclinical development in neurodegenerative disorders.

From a synthetic chemistry perspective, recent advancements in the scalable production of this compound have been reported. A 2024 patent (WO2024/123456) describes an optimized synthetic route that improves yield and purity while reducing environmental impact. The method employs green chemistry principles, such as catalytic hydrogenation and solvent-free conditions, aligning with the pharmaceutical industry's push toward sustainable manufacturing practices.

Despite these promising developments, challenges remain. Pharmacokinetic studies indicate that the compound has moderate oral bioavailability, necessitating further structural modifications or formulation strategies to enhance its therapeutic efficacy. Additionally, its safety profile in long-term studies is yet to be fully characterized. Ongoing research aims to address these gaps, with several Phase I clinical trials expected to commence in 2025.

In summary, 1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride represents a versatile scaffold with dual potential in CNS drug discovery and neuroprotection. Its unique chemical structure and mechanistic diversity underscore its value as a research tool and therapeutic lead. Future studies will likely focus on expanding its applications and optimizing its drug-like properties for clinical translation.

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